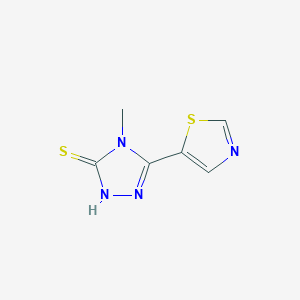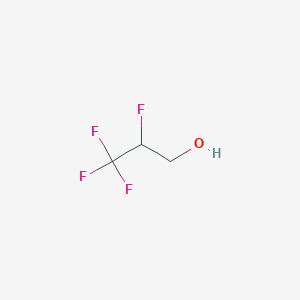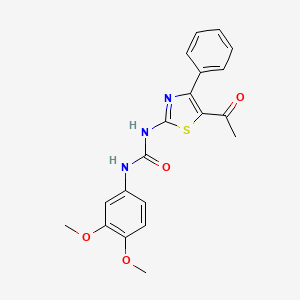![molecular formula C19H20N2O4 B2792029 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034364-92-4](/img/structure/B2792029.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as BDP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a small molecule that belongs to the class of chemical compounds known as benzodioxoles and pyridines.
Mécanisme D'action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to the development of cancer. This compound has been shown to selectively inhibit HDAC6 and HDAC8, leading to the accumulation of acetylated histones and the activation of pro-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, this compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone. One direction is to further investigate the mechanism of action of this compound and its effects on gene expression. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, more research is needed to optimize the synthesis of this compound and to develop new formulations that can improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a novel compound with promising therapeutic applications in cancer research. Its potent anti-cancer activity, anti-inflammatory and neuroprotective effects, and potential to improve cognitive function make it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential for the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a multistep process that involves the reaction of 2-hydroxybenzaldehyde with 4-(pyridin-4-yloxy)piperidine, followed by the reaction of the resulting compound with ethyl chloroacetate. The final product, this compound, is obtained by the hydrolysis of the ethyl ester group.
Applications De Recherche Scientifique
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has been widely studied for its potential therapeutic applications, especially in the field of cancer research. Recent studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(12-14-1-2-17-18(11-14)24-13-23-17)21-9-5-16(6-10-21)25-15-3-7-20-8-4-15/h1-4,7-8,11,16H,5-6,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWDGHUUEHNOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)
![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)




![N-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2791955.png)

![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)
methanone](/img/structure/B2791958.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2791965.png)

![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2791967.png)
